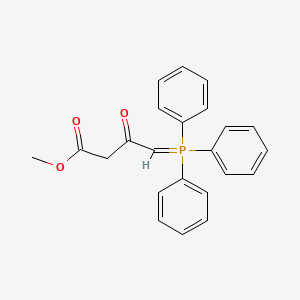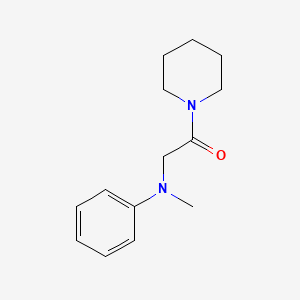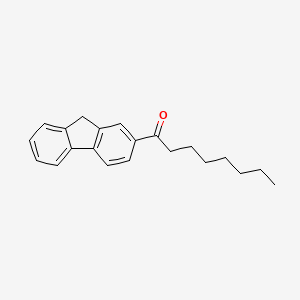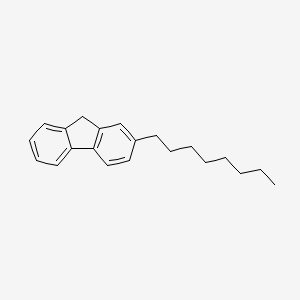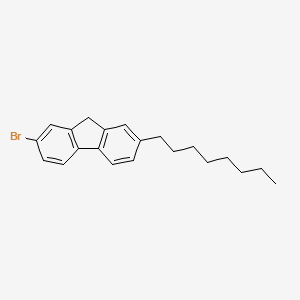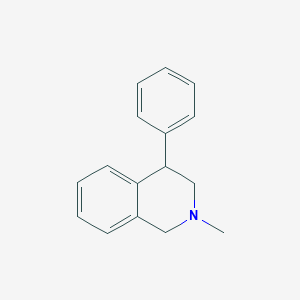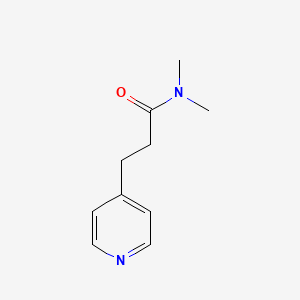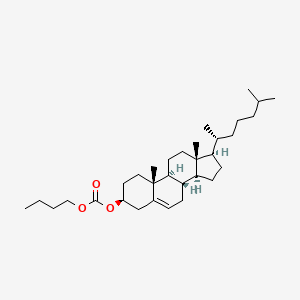
Cholesterol Butyl Carbonate
Overview
Description
Cholesterol Butyl Carbonate, also known as butyl cholesteryl carbonate or butyl 5-cholesten-3beta-yl carbonate, is a compound with the molecular formula C32H54O3 . It is used in various applications including liquid crystal materials .
Molecular Structure Analysis
Cholesterol, the base molecule of Cholesterol Butyl Carbonate, is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered . The molecular structure of Cholesterol Butyl Carbonate would include these features, along with the butyl carbonate group.
Chemical Reactions Analysis
Cholesterol and its derivatives, including Cholesterol Butyl Carbonate, can undergo a variety of chemical reactions. These include transesterification reactions, which are particularly relevant for β-keto esters . The exact chemical reactions that Cholesterol Butyl Carbonate can undergo would depend on the specific conditions and reagents present.
Physical And Chemical Properties Analysis
Cholesterol Butyl Carbonate is a white to light yellow powder to crystal . It has a mesomorphic range of 69.0 to 93.0 degrees Celsius and is soluble in hot acetone .
Scientific Research Applications
-
Polymers Comprising Cholesterol
- Field : Material Science
- Application : Cholesterol-based polymers are used in the synthesis of self-assembling liquid crystalline polymers .
- Method : The synthesis involves the creation of ordered arrays of cholesterol molecules or mesogens, resulting in the formation of liquid crystalline (LC) mesophases .
- Results : The unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility are harnessed in these polymers .
-
Drug Delivery Applications
- Field : Pharmaceutical Sciences
- Application : Cholesterol-based compounds are used in drug delivery systems .
- Method : The specific methods of application would depend on the type of drug being delivered and the desired delivery route .
- Results : The use of cholesterol-based compounds in drug delivery can enhance the effectiveness of the drug by improving its absorption and distribution within the body .
-
Cholesterol-Based Liquid Crystals
- Field : Material Science
- Application : Cholesterol-based compounds are used to create liquid crystals .
- Method : The creation of these liquid crystals involves the arrangement of cholesterol molecules in a specific manner to form a liquid crystalline phase .
- Results : These liquid crystals have potential applications in various fields, including optoelectronics and display technologies .
-
Cholesterol in Lipid Rafts
- Field : Cell Biology
- Application : Cholesterol is a crucial component of lipid rafts, which are specialized membrane microdomains involved in cell signaling .
- Method : The presence of cholesterol in the lipid bilayer influences the fluidity and integrity of the membrane, affecting the function of the proteins within the lipid rafts .
- Results : The study of lipid rafts and their role in cell signaling has provided insights into various biological processes and diseases .
-
Cholesterol in Detergent Resistant Membranes
- Field : Biochemistry
- Application : Cholesterol is a key component of detergent-resistant membranes (DRMs), which are used as models for studying lipid rafts .
- Method : DRMs are isolated by treating cells with detergents at low temperatures, followed by density gradient centrifugation .
- Results : The study of DRMs has contributed to our understanding of lipid rafts and their role in various cellular processes .
-
Cholesterol in Synthetic Biology
- Field : Synthetic Biology
- Application : Cholesterol is used in the construction of synthetic membranes and vesicles .
- Method : Synthetic membranes and vesicles are constructed using a variety of techniques, including self-assembly, microfluidics, and electroporation .
- Results : These synthetic structures have potential applications in drug delivery, biosensing, and the study of membrane proteins .
-
Cholesterol in Bioimaging
- Field : Biomedical Imaging
- Application : Cholesterol-based compounds can be used in bioimaging applications .
- Method : These compounds can be incorporated into imaging agents, providing a means to visualize biological processes and structures .
- Results : This can enhance our understanding of biological systems and aid in the diagnosis and treatment of diseases .
-
Cholesterol-Based Liquid Crystals and Gelators
- Field : Material Science
- Application : Cholesterol-based compounds can be used to create liquid crystals and gelators .
- Method : The specific methods would depend on the desired properties of the liquid crystal or gel .
- Results : These materials have potential applications in various fields, including electronics and medicine .
-
Cholesterol in Polysiloxanes
- Field : Polymer Chemistry
- Application : Cholesterol can be incorporated into polysiloxanes .
- Method : The incorporation of non-chiral nematic side-chains partially disrupts the helical ordering of the chiral cholesterol mesogens .
- Results : The mesophases of copolymers with varying amounts of non-chiral nematic side-chains show transition from chiral smectic .
Future Directions
Research on cholesterol and its derivatives, including Cholesterol Butyl Carbonate, is ongoing. Future directions may include the development of new drugs, research on weight loss in obese mice, understanding genetic variants in cardiovascular disease, recognizing sex differences in heart disease, assessing the risk of lipid-lowering therapies, and the role of AI in personalized therapies .
properties
IUPAC Name |
butyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3/c1-7-8-20-34-30(33)35-25-16-18-31(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)32(28,6)19-17-29(26)31/h12,22-23,25-29H,7-11,13-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGPOYKRNJWODC-PTHRTHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659873 | |
| Record name | Butyl (3beta)-cholest-5-en-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol Butyl Carbonate | |
CAS RN |
41371-14-6 | |
| Record name | Butyl (3beta)-cholest-5-en-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



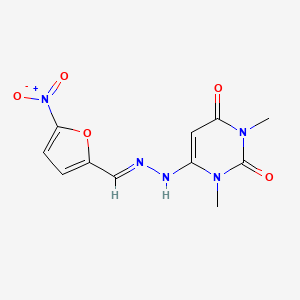
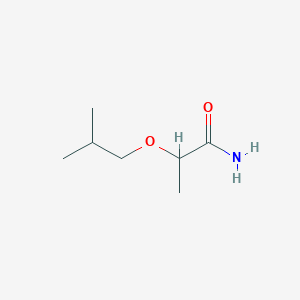
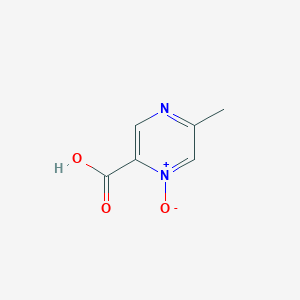
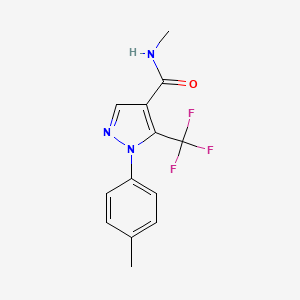
![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)


